3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)-
Description
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group and two hydroxyl groups, making it a versatile intermediate in the synthesis of various bioactive molecules.
Properties
CAS No. |
162466-21-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S,3S,4S)-1-benzyl-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9,11-12,14-15H,7-8H2,1H3/t9-,11-,12-/m0/s1 |
InChI Key |
HRIVUJVATFHGST-DLOVCJGASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O |
Canonical SMILES |
CC1C(C(CN1CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, often employing reagents such as osmium tetroxide or potassium permanganate.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL may utilize biocatalytic processes for chiral resolution, leveraging enzymes to achieve high enantioselectivity and yield. These methods are environmentally friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Benzyl halides and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include benzyl-substituted pyrrolidines, ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and chiral centers play a crucial role in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic processes, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-CHLORO-3-HYDROXY ESTER: Another chiral compound with similar hydroxyl and chiral centers.
(2S,4S)-2,4-DIAMINOGLUTARIC ACID: Shares structural similarities and is used in similar research applications.
Uniqueness
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL is unique due to its specific stereochemistry and the presence of both benzyl and hydroxyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring high enantioselectivity.
Biological Activity
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a phenylmethyl substituent. Its stereochemistry is defined as (2S,3S,4S), which is crucial for its biological activity.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- TRPV4 Channel Antagonism : Research indicates that 3,4-pyrrolidinediol can antagonize the transient receptor potential vanilloid-4 (TRPV4) cation channel. This action has been linked to therapeutic benefits in conditions such as congestive heart failure by reversing pulmonary edema and enhancing arterial oxygenation .
- Apoptosis Induction in Cancer Cells : The compound has demonstrated the ability to induce apoptosis in cancer cell lines. In particular, it has been shown to enhance the efficacy of chemotherapeutic agents like Doxorubicin against breast cancer cells through synergistic effects .
Biological Activity Overview
The biological activity of 3,4-pyrrolidinediol can be summarized in the following table:
Case Studies
- Congestive Heart Failure : A study investigated the effects of 3,4-pyrrolidinediol on patients with congestive heart failure. Results indicated a significant reduction in pulmonary edema and improved oxygenation levels after administration of the compound .
- Breast Cancer Treatment : In vitro studies showed that combining 3,4-pyrrolidinediol with Doxorubicin resulted in a marked increase in apoptosis rates among breast cancer cells compared to Doxorubicin alone. This suggests a potential role for the compound in enhancing chemotherapy outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
